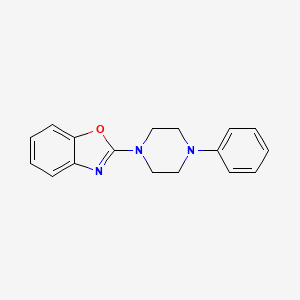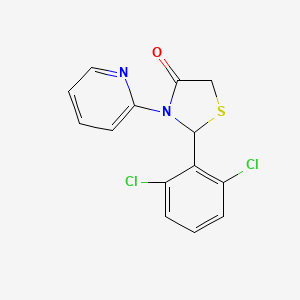
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a base, followed by cyclization with thioglycolic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学研究应用
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(2-pyridinyl)-: Lacks the dichloro substitution, which may affect its biological activity.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(4-pyridinyl)-: Similar structure but with a different pyridine substitution pattern.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)- may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
364633-71-6 |
|---|---|
分子式 |
C14H10Cl2N2OS |
分子量 |
325.2 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-4-3-5-10(16)13(9)14-18(12(19)8-20-14)11-6-1-2-7-17-11/h1-7,14H,8H2 |
InChI 键 |
NPOOBNOMEXVSJJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

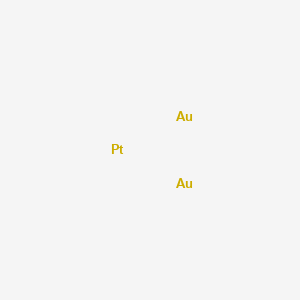
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
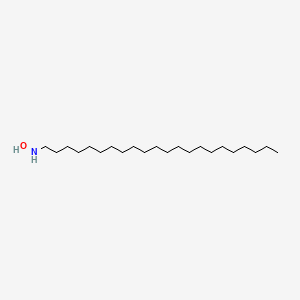
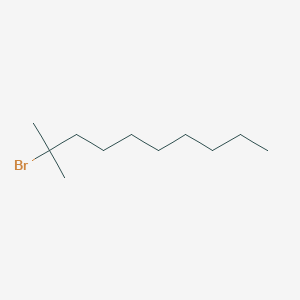
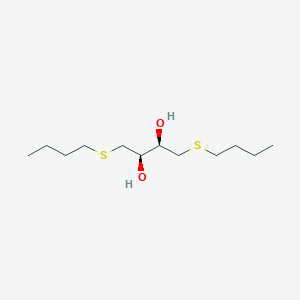
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

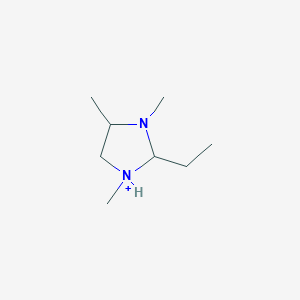
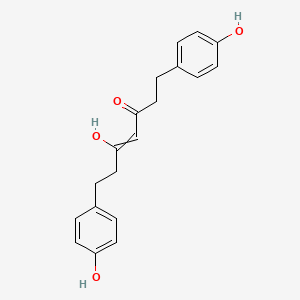
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
